3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
Description
3-(9H-Carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is a synthetic hydrazone derivative featuring a carbazole core linked via a propanehydrazide bridge to an indole-3-ylmethylene moiety. Carbazole derivatives are renowned for their pharmacological and optoelectronic properties, while the indole group is a privileged scaffold in drug discovery due to its prevalence in bioactive molecules . Its synthesis typically involves the condensation of 3-(9H-carbazol-9-yl)propanohydrazide with indole-3-carbaldehyde under acidic conditions, followed by purification via chromatography or recrystallization .
Properties
IUPAC Name |
3-carbazol-9-yl-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c29-24(27-26-16-17-15-25-21-10-4-1-7-18(17)21)13-14-28-22-11-5-2-8-19(22)20-9-3-6-12-23(20)28/h1-12,15-16,25H,13-14H2,(H,27,29)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIADRIUQYBMPLJ-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(9H-Carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is a compound of significant interest due to its potential biological activities. This hydrazone derivative combines the structural features of carbazole and indole, both known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Its IUPAC name is this compound, indicating that it contains a hydrazide functional group linked to a carbazole and indole moiety.
Synthesis
The synthesis of this compound involves the condensation reaction between 9H-carbazole and indole derivatives in the presence of appropriate reagents. The reaction typically utilizes hydrazine derivatives to form the hydrazone linkage, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, studies on related carbazole derivatives have shown effectiveness against drug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Carbazole derivatives have been studied for their ability to induce apoptosis in cancer cells through the activation of p53 pathways. In vitro studies have demonstrated that similar compounds can inhibit tumor growth by triggering cell cycle arrest and promoting programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of carbazole-based compounds revealed that those with indole substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were significantly lower, suggesting a synergistic effect between the carbazole and indole moieties.
- Cytotoxicity Testing : In vitro cytotoxicity assays using human cancer cell lines showed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.
The biological activities of this compound are hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial disruption or caspase activation.
- Interference with DNA Synthesis : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Data Summary
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of carbazole and indole compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, such as the activation of cellular pathways involving p53 .
A notable study demonstrated that the introduction of hydrazide groups in related compounds significantly enhanced their cytotoxicity against different cancer cell lines, suggesting that 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide may also possess similar effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research has shown that certain indole and carbazole derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the hydrazide functional group is believed to contribute to this activity by disrupting bacterial cell wall synthesis or function .
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural characteristics of carbazole derivatives make them suitable for use as hole transport materials in OLEDs, enhancing device efficiency and stability .
Photovoltaic Devices
Additionally, this compound may find applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be leveraged in the design of more efficient solar cells. Studies have indicated that incorporating such compounds into photovoltaic systems can improve charge transport and overall energy conversion efficiency .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on various cancer cell lines, with mechanisms involving apoptosis induction. |
| Study 2 | Antimicrobial Properties | Showed effective antibacterial activity against multiple strains, highlighting the importance of hydrazide functionality. |
| Study 3 | Organic Electronics | Evaluated the performance of OLEDs using carbazole derivatives as hole transport layers, noting improved device performance. |
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparison with analogous hydrazides and carbazole/indole derivatives. Key structural variations among related compounds include substituent type (e.g., nitro, halogen, heterocyclic groups) and positional isomerism, which significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed analysis:
Structural Analogues with Carbazole and Hydrazide Moieties
| Compound Name | Key Structural Features | Biological Activity/Applications | Reference |
|---|---|---|---|
| N'-(4-Nitrobenzylidene)-3-(tetrahydrocarbazol-9-yl)propanohydrazide | Tetrahydrocarbazole core, 4-nitrobenzylidene group | Antitumor, antimicrobial activity; enhanced lipophilicity due to nitro group | |
| 3-(9H-Carbazol-9-yl)-N'-(4-nitrophenylmethylene)propanohydrazide | Carbazole core, 4-nitrophenyl substituent | Anticancer activity against MCF-7 cells; improved π-π stacking due to planar nitro group | |
| 3-(3,6-Diiodo-9H-carbazol-9-yl)-N'-(naphthylmethylene)propanohydrazide | Diiodo substitution on carbazole, naphthyl group | Potential use in organic electronics; high molecular weight (646.3 g/mol) alters pharmacokinetics | |
| N'-(4-Fluorobenzylidene)-3-(tetrahydrocarbazol-9-yl)propanohydrazide | Fluorine substituent, tetrahydrocarbazole | Increased lipophilicity and membrane permeability; moderate cytotoxicity against HeLa cells |
Key Observations :
- Substituent Effects : Nitro groups enhance lipophilicity and electron-withdrawing effects, improving binding to hydrophobic biological targets (e.g., enzymes or DNA) . Halogens (e.g., fluorine, iodine) modulate electronic properties and steric bulk, influencing both bioactivity and material applications .
- Positional Isomerism : The 3-nitro vs. 4-nitro positional isomers () demonstrate divergent biological activities due to altered hydrogen-bonding and steric interactions with target proteins .
Indole-Containing Analogues
Key Observations :
- Indole Substitution : The indole-3-ylmethylene group in the target compound may enhance interactions with serotonin receptors or kinase enzymes due to structural mimicry of tryptophan-derived biomolecules .
- Synergistic Effects : Combining indole and carbazole moieties (as in the target compound) could synergize mechanisms such as intercalation (carbazole) and receptor modulation (indole), though this requires empirical validation.
Physicochemical and Crystallographic Comparisons
- Crystal Packing: The crystal structure of 3-(9H-carbazol-9-yl)-N'-(4-chlorobenzylidene)propanohydrazide () reveals a dihedral angle of 9.01° between the carbazole and chlorophenyl rings, facilitating R₂²(8) dimer formation via N–H⋯O hydrogen bonds. This contrasts with fully planar analogues, which exhibit stronger π-π stacking but poorer solubility .
- Thermal Stability : Hydrazides with nitro or halogen substituents (e.g., ) generally exhibit higher melting points (>200°C) due to intermolecular dipole-dipole interactions, whereas alkyl-substituted derivatives show lower thermal stability .
Q & A
What are the critical parameters for optimizing the synthesis of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide?
Basic Research Question
The synthesis involves a condensation reaction between 3-(9H-carbazol-9-yl)propanohydrazide and 1H-indole-3-carbaldehyde. Key parameters include:
- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve both reactants while facilitating Schiff base formation .
- Temperature control : Reactions are typically conducted under reflux (60–80°C) to balance reaction rate and byproduct minimization .
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track progress .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol ensures high purity (>95%) .
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Basic Research Question
A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm the hydrazone bond (N–N=C) and indole/carbazole proton environments. Aromatic protons appear at δ 7.2–8.5 ppm, while the hydrazide NH resonates near δ 10.2 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H] at m/z 435.18) .
- Infrared (IR) spectroscopy : Stretching vibrations at 1650–1680 cm (C=N) and 3200–3300 cm (N–H) validate the hydrazone structure .
How can researchers investigate the anti-cancer potential of this compound?
Advanced Research Question
Methodological steps :
- In vitro cytotoxicity assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
- Enzyme inhibition studies : Test inhibition of topoisomerase II or tyrosine kinases via fluorescence-based assays (e.g., DNA relaxation assays) .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) to assess cell death pathways .
- Comparative analysis : Compare activity with structural analogs (e.g., nitro-substituted derivatives) to identify pharmacophores .
How can contradictions in biological activity data between this compound and its analogs be resolved?
Advanced Research Question
Strategies :
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., nitro group position) and test against the same biological targets .
- Crystallographic analysis : Resolve 3D structures (e.g., via X-ray diffraction) to correlate conformation with activity .
- Computational modeling : Use molecular dynamics (MD) simulations to assess binding stability with targets like DNA gyrase .
What role does the indole moiety play in target binding compared to other hydrazide derivatives?
Advanced Research Question
The indole group enhances interactions via:
- Hydrogen bonding : The NH group forms H-bonds with enzyme active sites (e.g., kinase ATP-binding pockets) .
- π-π stacking : Indole’s aromatic system interacts with tyrosine or phenylalanine residues in receptors .
Validation methods : - Competitive binding assays with indole-free analogs.
- Docking simulations (AutoDock Vina) to map interaction hotspots .
What computational approaches are recommended for predicting binding affinity with topoisomerase II?
Advanced Research Question
Workflow :
Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in the ATP-binding pocket .
MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess complex stability and key interactions (e.g., hydrogen bonds, hydrophobic contacts) .
Free energy calculations : MM-PBSA/GBSA to quantify binding energy (ΔG ~ -8.5 kcal/mol indicates strong binding) .
How do structural modifications at the hydrazone group alter pharmacological activity?
Advanced Research Question
Case study :
- Nitro-substituted analogs : Replacing the indole with a nitrobenzylidene group (e.g., 4-nitro derivative) increases DNA intercalation but reduces kinase inhibition .
- Hydroxyl-substituted analogs : 2-Hydroxyphenyl derivatives show enhanced antioxidant activity due to radical scavenging .
Testing protocol : - Synthesize derivatives via aldehyde substitution.
- Screen in parallel bioassays (e.g., anti-cancer, anti-inflammatory) .
What challenges arise in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Challenges :
- Low solubility in common solvents (e.g., DMSO, chloroform).
- Polymorphism issues affecting diffraction quality .
Solutions : - Use mixed solvents (e.g., DMF/water) for slow evaporation.
- Optimize temperature gradients during crystallization .
Comparative Table: Structural Analogs and Key Properties
| Compound Name | Key Structural Variation | Biological Activity (IC, μM) | Reference |
|---|---|---|---|
| 3-(9H-carbazol-9-yl)-N'-(4-nitrobenzylidene)propanohydrazide | Nitrobenzylidene substitution | MCF-7: 12.3 ± 1.2 | |
| N'-(2-hydroxyphenyl)-3-(carbazol)propanohydrazide | Hydroxyphenyl substitution | Antioxidant (EC: 8.7 μM) | |
| P7C3-S243 (Neuroprotective analog) | Carbazole with aminopropyl | Neurogenesis activation |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
